molecular formula C21H14Cl2N2O2 B163371 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B163371
M. Wt: 397.2 g/mol
InChI Key: HUGVXMJZAPFVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10722, also known as N-[2-(2,4-dichlorophenyl)-5-benzoxazolyl]-benzeneacetamide, is a chemical compound that functions as an inhibitor of sirtuin 3 (SIRT3), a class III histone deacetylase. Sirtuin 3 is involved in modulating metabolic homeostasis as a NAD±dependent protein deacetylase in the mitochondria. Depending on the cancer cell type, Sirtuin 3 can function as either an oncogene or a tumor suppressor .

Preparation Methods

The synthetic route for CAY10722 involves the reaction of 2,4-dichlorophenylamine with benzoxazole-5-carboxylic acid, followed by the formation of the benzeneacetamide derivative. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial production methods for CAY10722 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

CAY10722 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CAY10722 may lead to the formation of a carboxylic acid derivative, while reduction may result in an amine derivative .

Scientific Research Applications

CAY10722 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of sirtuin 3 and its effects on metabolic pathways.

    Biology: Employed in research to understand the role of sirtuin 3 in cellular processes such as aging, apoptosis, and stress response.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers where sirtuin 3 plays a significant role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 3 .

Mechanism of Action

CAY10722 exerts its effects by inhibiting the activity of sirtuin 3, a NAD±dependent protein deacetylase located in the mitochondria. Sirtuin 3 is involved in regulating metabolic homeostasis, and its inhibition can lead to alterations in cellular metabolism. The molecular targets of CAY10722 include various proteins and enzymes involved in metabolic pathways. The inhibition of sirtuin 3 can result in either oncogenic or tumor-suppressive effects, depending on the cancer cell type .

Comparison with Similar Compounds

CAY10722 is unique in its specific inhibition of sirtuin 3. Similar compounds include:

    Sirtinol: Another sirtuin inhibitor that targets multiple sirtuin isoforms.

    EX-527: A selective inhibitor of sirtuin 1, another member of the sirtuin family.

    Tenovin-6: A compound that inhibits both sirtuin 1 and sirtuin 2.

Compared to these compounds, CAY10722 is unique in its selective inhibition of sirtuin 3, making it a valuable tool for studying the specific role of sirtuin 3 in various biological processes .

Biological Activity

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is a compound with significant biological activity, particularly in pharmacological contexts. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H14Cl2N2O2
  • Molecular Weight : 413.25 g/mol
  • CAS Number : 313668-19-8
  • Structure : The compound features a benzoxazole ring and a dichlorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The presence of the benzoxazole moiety enhances its ability to penetrate bacterial membranes, leading to cell death.
  • Anticancer Potential : Research has shown that this compound can inhibit the proliferation of cancer cells. It induces apoptosis in various cancer cell lines by activating caspase pathways, which are essential for programmed cell death.
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly beneficial in conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast and colon cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Case Studies

  • Antimicrobial Study :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Research :
    In vitro studies conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates upon treatment.
  • Inflammation Model :
    In an animal model of arthritis, administration of the compound resulted in decreased swelling and joint pain, correlating with reduced levels of inflammatory markers such as IL-1β and TNF-α.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGVXMJZAPFVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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